molecular formula C21H26ClN3OS B2655675 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1215412-61-5

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2655675
CAS No.: 1215412-61-5
M. Wt: 403.97
InChI Key: BJGYVLLRQAXRIH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the preparation of the 6-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Attachment of the Dimethylaminoethyl Group: : The next step involves the alkylation of the benzo[d]thiazole ring with 2-chloro-N,N-dimethylethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Formation of the Phenylpropanamide Backbone: : The final step is the coupling of the intermediate with 3-phenylpropanoic acid or its derivative. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Hydrochloride Salt Formation: : The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more cost-effective reagents and solvents. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

  • Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating the mechanisms of action of various biological pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against certain diseases or its ability to modulate biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group may facilitate binding to receptors or enzymes, while the benzo[d]thiazole and phenylpropanamide moieties contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylacetamide hydrochloride

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is unique due to the presence of the 6-methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding properties and specificity compared to similar compounds without the methyl group.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.ClH/c1-16-9-11-18-19(15-16)26-21(22-18)24(14-13-23(2)3)20(25)12-10-17-7-5-4-6-8-17;/h4-9,11,15H,10,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYVLLRQAXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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